

A Comparative Analysis of the Bioactivity of Aspulvinone O and Its Analogues

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Compound of Interest

Compound Name: *Aspulvinone O*

Cat. No.: *B10820821*

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Aspulvinone O, a naturally occurring pulvinone derivative isolated from *Aspergillus terreus*, has garnered significant attention in the scientific community for its diverse biological activities. This guide provides a comparative analysis of the bioactivity of **Aspulvinone O** and its synthetic analogues, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as therapeutic agents. The information presented is supported by experimental data from recent studies, with a focus on their anticancer, antiviral, and enzyme-inhibitory properties.

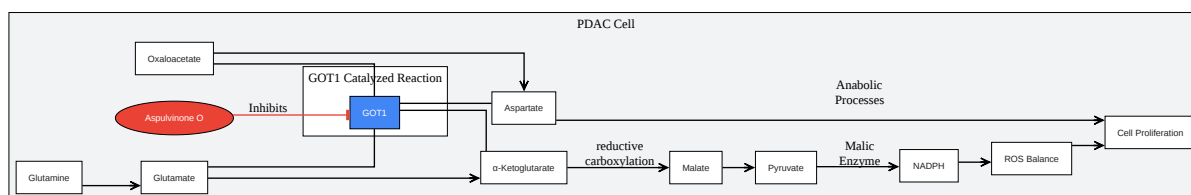
Quantitative Bioactivity Data

The bioactivity of **Aspulvinone O** and its analogues has been evaluated against various molecular targets. The following table summarizes the key quantitative data, primarily half-maximal inhibitory concentration (IC₅₀) values, to facilitate a direct comparison of their potency.

Compound	Target	Bioactivity (IC50)	Reference
Aspulvinone O	GOT1	Potent Inhibitor	[1][2][3]
SARS-CoV-2 Mpro	12.41 ± 2.40 µM	[4][5]	
SARS-CoV-2 PLpro	21.34 ± 0.94 µM	[4][5]	
DPPH radicals	11.6 µM	[6]	
Aspulvinone E	SARS-CoV-2 Mpro	39.93 ± 2.42 µM	[4][5]
Analogue 49	SARS-CoV-2 Mpro	28.25 ± 2.37 µM	[4][5]
Analogue 50	SARS-CoV-2 PLpro	17.43 ± 2.60 µM	[4][5]
Analogue 51	SARS-CoV-2 PLpro	23.05 ± 0.07 µM	[4][5]
Aspulvinone V (1)	α-glucosidase	2.2 µM	[7]
Aspulvinone H (4)	α-glucosidase	4.6 µM	[7]

Mechanism of Action: Inhibition of GOT1 in Pancreatic Cancer

Aspulvinone O has been identified as a potent inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1), an enzyme crucial for the metabolic reprogramming of pancreatic ductal adenocarcinoma (PDAC) cells.[1][2][3] By inhibiting GOT1, **Aspulvinone O** disrupts glutamine metabolism, leading to increased oxidative stress and suppression of cancer cell proliferation. [1][2] This targeted inhibition highlights its potential as a novel anti-tumor agent for PDAC therapy.[1][2][3]



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Caption: Aspulvinone O inhibits GOT1, disrupting glutamine metabolism in PDAC cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of **Aspulvinone O** and its analogues.

1. GOT1 Inhibition Assay

- Objective: To determine the inhibitory effect of **Aspulvinone O** on GOT1 enzyme activity.
- Methodology: The binding affinity between **Aspulvinone O** and the GOT1 protein was assessed using several biophysical techniques.^{[2][3]}
 - Virtual Docking: Computational modeling was used to predict the binding mode of **Aspulvinone O** to the active site of GOT1.^[2] The analysis suggested hydrophobic interactions with Trp141 and hydrogen bonding with Thr110 and Ser256.^[2]
 - Microscale Thermophoresis (MST): This technique was employed to quantify the binding affinity between **Aspulvinone O** and purified GOT1 protein in solution.

- Cellular Thermal Shift Assay (CETSA): CETSA was used to verify the engagement of **Aspulvinone O** with GOT1 in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
- Drug Affinity Responsive Target Stability (DARTS): This method was used to confirm the direct binding of **Aspulvinone O** to GOT1 by assessing the protease resistance of the target protein upon ligand binding.

2. Anti-SARS-CoV-2 Enzyme Assays

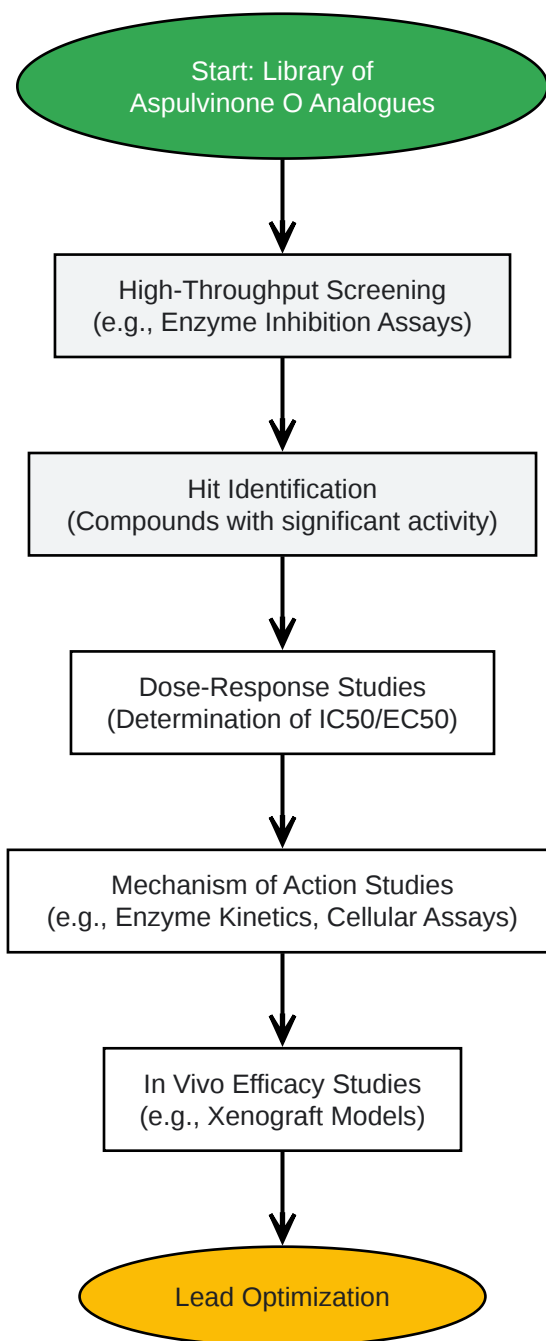
- Objective: To evaluate the inhibitory activity of **Aspulvinone O** and its analogues against SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro).
- Methodology: High-throughput screening and enzyme kinetics assays were performed.[4][5]
 - Enzyme Inhibition Assay: The enzymatic activity of recombinant Mpro and PLpro was measured in the presence of varying concentrations of the test compounds. The IC₅₀ values were determined by plotting the percentage of inhibition against the compound concentration.
 - Enzyme Kinetics: To understand the mechanism of inhibition (e.g., competitive, uncompetitive), enzyme kinetic studies were conducted by measuring the reaction rates at different substrate and inhibitor concentrations.[5] For example, **Aspulvinone O** was found to be a competitive inhibitor of SARS-CoV-2 Mpro.[5]

3. α -Glucosidase Inhibition Assay

- Objective: To assess the potential of Aspulvinone analogues to inhibit α -glucosidase, an enzyme involved in carbohydrate digestion.
- Methodology: The inhibitory effect of the compounds on α -glucosidase was evaluated in vitro.[7]
 - In Vitro Enzyme Assay: The activity of α -glucosidase was measured using a chromogenic substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG). The amount of p-nitrophenol released was quantified spectrophotometrically. The IC₅₀ values were calculated from the dose-response curves. Acarbose was used as a positive control.[7]

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the bioactivity of **Aspulvinone O** analogues involves a series of steps from initial screening to in-depth mechanistic studies.



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